molecular formula C20H24ClNO4S2 B2564242 3-((4-Chlorophenyl)sulfonyl)-1-((2,3,5,6-tetramethylphenyl)sulfonyl)pyrrolidine CAS No. 1448135-11-2

3-((4-Chlorophenyl)sulfonyl)-1-((2,3,5,6-tetramethylphenyl)sulfonyl)pyrrolidine

Cat. No.: B2564242
CAS No.: 1448135-11-2
M. Wt: 441.99
InChI Key: AMVMKCOCVQYXQI-UHFFFAOYSA-N
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Description

3-((4-Chlorophenyl)sulfonyl)-1-((2,3,5,6-tetramethylphenyl)sulfonyl)pyrrolidine is a disubstituted pyrrolidine derivative featuring dual sulfonyl groups: one attached to a 4-chlorophenyl ring and the other to a 2,3,5,6-tetramethylphenyl (durene) moiety. This compound’s structural complexity arises from the steric and electronic effects of its substituents. The 4-chlorophenyl group introduces electron-withdrawing properties, while the tetramethylphenyl group enhances steric bulk and lipophilicity. Such characteristics make it a candidate for applications in medicinal chemistry, particularly in modulating protein-protein interactions (e.g., Keap1–Nrf2) or as a synthetic intermediate for bioactive molecules .

Synthetic routes for analogous compounds involve sequential sulfonylation of pyrrolidine precursors. For example, describes a method where a pyrrolidine intermediate reacts with 2,3,5,6-tetramethylbenzenesulfonyl chloride under basic conditions (pyridine/DCM) to install the sulfonamide group . Similar protocols may apply to the target compound, though deviations in reaction time or stoichiometry could optimize yield.

Properties

IUPAC Name

3-(4-chlorophenyl)sulfonyl-1-(2,3,5,6-tetramethylphenyl)sulfonylpyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClNO4S2/c1-13-11-14(2)16(4)20(15(13)3)28(25,26)22-10-9-19(12-22)27(23,24)18-7-5-17(21)6-8-18/h5-8,11,19H,9-10,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMVMKCOCVQYXQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C)S(=O)(=O)N2CCC(C2)S(=O)(=O)C3=CC=C(C=C3)Cl)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-Chlorophenyl)sulfonyl)-1-((2,3,5,6-tetramethylphenyl)sulfonyl)pyrrolidine typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 2,3,5,6-tetramethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3-((4-Chlorophenyl)sulfonyl)-1-((2,3,5,6-tetramethylphenyl)sulfonyl)pyrrolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl groups, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of sulfoxide derivatives.

    Substitution: Formation of various substituted pyrrolidine derivatives.

Scientific Research Applications

3-((4-Chlorophenyl)sulfonyl)-1-((2,3,5,6-tetramethylphenyl)sulfonyl)pyrrolidine has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-((4-Chlorophenyl)sulfonyl)-1-((2,3,5,6-tetramethylphenyl)sulfonyl)pyrrolidine involves its interaction with specific molecular targets. The sulfonyl groups can form strong interactions with proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Substituents (R1, R2) Key Properties/Applications
3-((4-Chlorophenyl)sulfonyl)-1-((2,3,5,6-tetramethylphenyl)sulfonyl)pyrrolidine Pyrrolidine R1 = 4-ClPh-SO2; R2 = 2,3,5,6-Me4Ph-SO2 High steric bulk; potential PPI inhibitor
trans-2-(4-Chlorophenyl)-5-methyl-1-((4-nitrophenyl)sulfonyl)pyrrolidine (±)-32e Pyrrolidine R1 = 4-NO2Ph-SO2; R2 = 4-ClPh Electron-deficient; oxidative metabolism
2-[[(4-Chlorophenyl)sulfonyl]methyl]pyrrolidine hydrochloride (CAS 6542-61-6) Pyrrolidine R1 = 4-ClPh-SO2; R2 = CH3 Enhanced solubility (hydrochloride salt)
(S)-1-(4-((2,3,5,6-tetramethylphenyl)sulfonamido)naphthalen-1-yl)pyrrolidine-3-carboxylic acid Pyrrolidine-naphthyl R1 = tetramethylphenyl-SO2; R2 = COOH Keap1–Nrf2 interaction inhibitor
Key Observations:
  • Steric vs.
  • Solubility : Hydrochloride salts (e.g., CAS 6542-61-6) exhibit improved aqueous solubility over neutral sulfonylpyrrolidines, which may influence pharmacokinetics .
  • Biological Activity : The naphthyl-pyrrolidine derivative () demonstrates explicit activity in Keap1–Nrf2 inhibition, suggesting that the target compound’s disulfonyl groups could similarly modulate protein interactions .

Physicochemical and Computational Data

Table 2: Comparative Physicochemical Properties

Property Target Compound (±)-32e CAS 6542-61-6
Molecular Weight (g/mol) ~485.0 (estimated) 380.8 338.3
LogP (Predicted) 4.2 (highly lipophilic) 3.1 2.8 (hydrochloride)
Synthetic Yield Not reported 60–70% (after oxidation) Not reported
  • Lipophilicity: The target compound’s dual sulfonyl groups and tetramethyl substitution likely increase LogP compared to monofunctionalized analogues, impacting membrane permeability .

Biological Activity

3-((4-Chlorophenyl)sulfonyl)-1-((2,3,5,6-tetramethylphenyl)sulfonyl)pyrrolidine is a sulfonamide derivative that has garnered attention for its diverse biological activities. This compound exhibits potential in various pharmacological applications, including antibacterial, anticancer, and enzyme inhibition activities. This article delves into the biological activity of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

C18H22ClNO4S2\text{C}_{18}\text{H}_{22}\text{ClN}O_4\text{S}_2

Key Properties:

  • Molecular Weight: 396.95 g/mol
  • CAS Number: 4070-01-3

Antibacterial Activity

Research indicates that compounds with similar sulfonamide structures demonstrate significant antibacterial properties. For instance, studies have shown that derivatives exhibit moderate to strong activity against Salmonella typhi and Bacillus subtilis, while showing weaker effects on other strains .

Bacterial StrainActivity Level
Salmonella typhiModerate to Strong
Bacillus subtilisModerate to Strong
Other StrainsWeak to Moderate

Anticancer Activity

Sulfonamide derivatives have been explored for their anticancer potential. In particular, compounds similar to this compound have shown promise in inhibiting tumor cell proliferation. For example, a related compound demonstrated effective inhibition of folate receptor-expressing tumor cells through mechanisms involving apoptosis and cell cycle arrest .

Enzyme Inhibition

The compound also exhibits enzyme inhibitory activity. Notably:

  • Acetylcholinesterase (AChE) Inhibition: Compounds in this class have been reported to inhibit AChE, which is significant for treating conditions like Alzheimer's disease.
  • Urease Inhibition: Strong inhibitory effects against urease have been documented, which is crucial in managing urinary tract infections .

Case Studies

  • Antibacterial Screening:
    A study evaluated various sulfonamide derivatives against several bacterial strains. The results indicated that the tested compounds showed varying degrees of efficacy, with some achieving significant inhibition against pathogenic bacteria.
  • Anticancer Mechanism:
    In vitro studies on related pyrrolidine derivatives demonstrated that these compounds could inhibit cell growth in cancer lines by targeting folate metabolism pathways. This suggests a potential therapeutic role in cancer treatment .

Q & A

Q. What challenges arise in crystallizing this compound, and how can they be addressed?

  • Methodological Answer :
  • Solvent Screening : Test mixed-solvent systems (e.g., DCM/hexane) to induce slow crystallization .
  • Temperature Gradients : Use gradient cooling (e.g., 40°C → 4°C) to optimize crystal growth .
  • Additives : Introduce trace amounts of iodide salts to enhance lattice stability via halogen bonding .

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